B1578709 Beta-Amyloid (6-42)

Beta-Amyloid (6-42)

Cat. No.: B1578709
M. Wt: 3895.4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Beta-Amyloid (6-42) peptide is a specific N-terminally truncated isoform of the full-length Amyloid-β protein, a key player in the pathogenesis of Alzheimer's disease and other amyloidoses. This 37-amino acid fragment is offered for research use to investigate the complex mechanisms of Aβ aggregation, toxicity, and structure. Research into various Aβ isoforms is crucial because the peptides exist in a remarkable concentration-dependent activity range, from positive modulation of synaptic plasticity at picomolar levels to negative synaptotoxicity at nanomolar levels and overt neurotoxicity at micromolar concentrations . Amyloid-β peptides, including shorter fragments, are known to exhibit structural polymorphism, leading to fibrils with distinct molecular conformations and intermolecular interactions . The Beta-Amyloid (6-42) peptide provides a valuable tool for studying how N-terminal truncations influence the peptide's aggregation kinetics, the resulting fibril architecture, and the specific pathways that lead to synaptic dysfunction. Studies often utilize techniques like solution NMR and cryo-EM to elucidate these structures . This peptide is essential for exploring the "amyloid cascade" hypothesis in Alzheimer's disease and for developing a deeper understanding of the differential roles that soluble oligomers and insoluble fibrils play in neurodegeneration . This product is supplied with detailed quality control data. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption.

Properties

Molecular Weight

3895.4

sequence

HDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA

Origin of Product

United States

Scientific Research Applications

Biomarker Development

Beta-Amyloid (6-42) is increasingly recognized as a crucial biomarker for diagnosing and monitoring Alzheimer's disease.

  • Cerebrospinal Fluid (CSF) Analysis : Studies have shown that high levels of soluble Aβ42 in CSF are associated with normal cognitive function despite the presence of amyloid plaques in the brain. For instance, a study involving 598 participants demonstrated that higher CSF Aβ42 levels correlated with better neuropsychological performance and larger hippocampal volumes compared to those with mild cognitive impairment (MCI) or AD .
  • Plasma Biomarkers : The ratio of plasma Aβ42/Aβ40 has been shown to predict amyloid PET status effectively. In a cohort study, this ratio had a high correspondence with amyloid PET results, making it a potential screening tool for individuals at risk of developing AD .
Biomarker Normal Cognition Mild Cognitive Impairment Alzheimer's Disease
CSF Aβ42 Levels (pg/ml)864.00768.60617.46
Plasma Aβ42/Aβ40 RatioHighModerateLow

Therapeutic Targets

Beta-Amyloid (6-42) is a focal point for developing therapeutic interventions aimed at reducing amyloid burden in the brain.

  • Monoclonal Antibodies : Several clinical trials have investigated monoclonal antibodies targeting Aβ peptides, including aducanumab, which has shown promise in slowing cognitive decline in early AD patients .
  • Small Molecule Inhibitors : Research into small molecules that can inhibit the aggregation of Aβ42 is ongoing. These compounds aim to prevent the formation of toxic oligomers that disrupt neuronal function .

Understanding Disease Mechanisms

Research into Beta-Amyloid (6-42) has provided insights into the pathophysiology of Alzheimer's disease.

  • Amyloid Cascade Hypothesis : The accumulation of Aβ peptides, particularly Aβ42, is believed to initiate a cascade leading to neurodegeneration. Studies indicate that an imbalance between production and clearance of Aβ42 is an early event in AD pathogenesis .
  • Neurotoxicity : Soluble oligomers of Aβ42 have been shown to be neurotoxic, causing deficits in synaptic function and contributing to cognitive decline. Experimental models have demonstrated that these oligomers impair long-term potentiation, a critical mechanism for learning and memory .

Case Studies

Several case studies highlight the clinical relevance of Beta-Amyloid (6-42):

  • Case Study 1 : In a longitudinal study of cognitively healthy individuals with elevated CSF Aβ42 levels, participants maintained normal cognitive function over several years despite increasing brain amyloidosis, suggesting a protective role of soluble Aβ42 .
  • Case Study 2 : Research involving transgenic mouse models indicated that the presence of Aβ42 significantly accelerated the development of neurofibrillary tangles when combined with mutant tau protein, underscoring its role in disease progression .

Comparison with Similar Compounds

Key Controversies and Limitations

  • Therapeutic Selectivity : Many Aβ-targeting compounds (e.g., TRV 101) also interact with tau, complicating mechanistic studies .

Preparation Methods

Key Aspects of SPPS for Beta-Amyloid (6-42):

  • Resin and Linker Selection: PEG-polystyrene resins functionalized with appropriate linkers (e.g., p-alkoxybenzyl alcohol) are used to anchor the growing peptide chain.
  • Side Chain Protection: Protecting groups such as Pmc for arginine, trityl for asparagine, glutamine, and histidine, Boc for lysine, and tBu for acidic and hydroxyl-containing residues prevent side reactions.
  • Coupling Reagents: Coupling typically employs Fmoc-amino acids activated with hydroxybenzotriazole (HOBt) and benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base like N-methylmorpholine (NMM).
  • Deprotection: Fmoc groups are removed using 20% piperidine in DMF.
  • Cleavage and Purification: Peptides are cleaved from the resin using trifluoroacetic acid (TFA) cocktails and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Challenges and Solutions:

  • On-Resin Aggregation: The hydrophobic and aggregation-prone nature of Aβ sequences leads to incomplete couplings and truncated sequences. Repeated coupling cycles and optimized reaction conditions (e.g., temperature control, longer coupling times) are employed.
  • Purification Issues: Aggregation during RP-HPLC leads to broad, unresolved peaks. Use of acidic mobile phases and low temperatures helps reduce aggregation during purification.

Post-Synthesis Preparation and Aggregation Control

Once chemically synthesized and purified, Beta-Amyloid (6-42) peptides require careful handling to define their aggregation state, which is crucial for functional studies.

Monomerization and Solubilization

  • Hexafluoroisopropanol (HFIP) Treatment: The dry peptide is initially treated with HFIP, a strong fluorinated alcohol, to dissolve and disrupt pre-existing aggregates and β-sheet structures, effectively "resetting" the peptide to a monomeric state.
  • Dimethyl Sulfoxide (DMSO) Solubilization: After HFIP evaporation, the peptide is solubilized in DMSO to maintain monomeric status before dilution into aqueous buffers.

Preparation of Different Aggregation States

Aggregation State Preparation Conditions Procedure Summary Incubation Expected Morphology (AFM)
Unaggregated (Monomeric) Dilution of DMSO solution into experimental buffer (e.g., culture media) Use immediately after dilution 0 h (immediate use) Monomeric species, no aggregates
Oligomeric Dilution of 5 mM DMSO peptide into cold phenol-free F-12 media to 100 μM Vortex 15 s, incubate at 4°C 24 h Small soluble oligomers
Fibrillar Dilution of 5 mM DMSO peptide into 10 mM HCl to 100 μM Vortex 15 s, incubate at 37°C 24 h Mature fibrils
Plaque in a Dish Dilution into 10 mM HCl + 150 mM NaCl to 100 μM Vortex 15 s, incubate at 37°C 24 h Dense fibrillar plaques

Note: AFM (Atomic Force Microscopy) is the preferred method to confirm aggregation states due to the difficulty of detecting Aβ assemblies by SDS-PAGE or Western blot.

Fluorophore-Labeled Beta-Amyloid (6-42) Preparation

For imaging and tracking studies, Beta-Amyloid (6-42) can be labeled with fluorescent dyes such as Alexa Fluor 488:

  • Prepare oligomeric peptide as above.
  • Add 10% volume of 1 M NaHCO3 to adjust pH.
  • Add Alexa Fluor 488 TFP ester dissolved in ultrapure water.
  • Incubate for 15 minutes in the dark at room temperature.
  • This labeling allows visualization of peptide assemblies in biological assays.

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose Notes
HFIP treatment Hexafluoroisopropanol Monomerization, aggregate disruption Evaporate HFIP before next step
DMSO solubilization Dimethyl sulfoxide Maintain peptide in monomeric form Prepare 5 mM stock solutions
Oligomer formation Dilution into cold F-12 media Generate soluble oligomers Incubate 24 h at 4°C
Fibril formation Dilution into 10 mM HCl Generate fibrils Incubate 24 h at 37°C
Plaque formation Dilution into 10 mM HCl + 150 mM NaCl Dense fibrillar plaques Incubate 24 h at 37°C
Fluorophore labeling Alexa Fluor 488 TFP ester + NaHCO3 Fluorescent tagging Incubate 15 min in dark

Research Findings and Best Practices

  • The initial monomerization step using HFIP is critical to erase any "structural memory" that could seed unwanted aggregation, ensuring reproducibility in downstream experiments.
  • Aggregation state control is achieved by manipulating peptide concentration, buffer composition, pH, ionic strength, and temperature.
  • AFM imaging is essential for confirming the morphology of prepared Beta-Amyloid (6-42) assemblies.
  • Fluorescent labeling must be performed under conditions that preserve oligomeric structure and avoid excessive dye-induced aggregation or quenching.

Q & A

Q. What are the standard methodologies for detecting Beta-Amyloid (6-42) in experimental models?

Beta-Amyloid (6-42) detection typically employs immunoassays (e.g., ELISA, Western blot) or mass spectrometry. For reproducibility, ensure protocols include:

  • ELISA : Use antibodies specific to Beta-Amyloid (6-42) epitopes; validate cross-reactivity with full-length Aβ isoforms .
  • Mass Spectrometry : Optimize sample preparation to avoid fragmentation artifacts; include isotopic labeling for quantification .
  • In vivo models : Transgenic mice expressing human APP mutations require characterization of Aβ species via immunohistochemistry . Table 1: Comparison of Detection Methods
MethodSensitivitySpecificityApplications
ELISAHighModerateQuantification in CSF
Western BlotModerateHighMolecular weight validation
MSVery HighVery HighStructural analysis

Q. How to design experiments to assess Beta-Amyloid (6-42) aggregation kinetics?

Aggregation studies should:

  • Use Thioflavin T (ThT) fluorescence to monitor fibril formation in vitro under controlled pH and temperature .
  • Include transmission electron microscopy (TEM) to validate fibril morphology .
  • Account for solvent composition (e.g., hexafluoroisopropanol) to prevent premature aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictions between intracellular vs. extracellular Beta-Amyloid (6-42) in Alzheimer’s pathogenesis?

Conflicting hypotheses (e.g., extracellular plaques vs. intracellular accumulation ) require:

  • Longitudinal SILK (Stable Isotope Labeling Kinetics) studies : Track Beta-Amyloid (6-42) turnover in live neurons to distinguish secretion deficits from aggregation .
  • Compartment-specific biomarkers : Use subcellular fractionation coupled with LC-MS to quantify Aβ species in cytosolic vs. extracellular pools .
  • Genetic models : Compare APP-mutated vs. wild-type neurons to isolate secretion pathways .

Q. What advanced statistical models are suitable for analyzing Beta-Amyloid (6-42) turnover dynamics?

Pharmacokinetic models, such as compartmental modeling , can estimate production/clearance rates:

  • Fit time-series SILK data to a two-pool model (neuronal vs. interstitial fluid) .
  • Use Bayesian statistics to account for inter-patient variability in large cohorts (e.g., ADNI dataset) . Table 2: Key Parameters in Turnover Models
ParameterDescriptionMeasurement Technique
Production Rate (k₁)Neuronal Aβ synthesisSILK with ¹³C-leucine
Clearance Rate (k₂)Enzymatic degradation/transportCSF Aβ40/42 ratio

Q. How to address discrepancies in Beta-Amyloid (6-42) toxicity assays across cell lines?

  • Standardize culture conditions : Control for pH, oxygen levels, and media composition to reduce variability .
  • Use isogenic cell lines : CRISPR-edited neurons with controlled APP expression minimize genetic confounding .
  • Multi-omics integration : Combine transcriptomics and proteomics to identify toxicity pathways independent of Aβ concentration .

Methodological Considerations

  • Reproducibility : Document detailed protocols for Aβ extraction and quantification in supplementary materials, adhering to Beilstein Journal guidelines .
  • Ethical compliance : For human studies, ensure IRB approval and informed consent when using CSF/biomarker data .
  • Data transparency : Publish raw SILK datasets and statistical code in open-access repositories to facilitate meta-analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.